Cas no 1873470-12-2 (N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine)
![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine structure](https://pt.kuujia.com/scimg/cas/1873470-12-2x500.png)
1873470-12-2 structure
Nome do Produto:N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanamine, 4-chloro-N-cyclobutyl-3-methyl-
- N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine
- 1873470-12-2
- EN300-933304
-
- Inchi: 1S/C12H16ClN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
- Chave InChI: UVTSHNRVYURBOY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)CNC1CCC1
Propriedades Computadas
- Massa Exacta: 209.0971272g/mol
- Massa monoisotópica: 209.0971272g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 3
- Complexidade: 179
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12Ų
- XLogP3: 3.2
Propriedades Experimentais
- Densidade: 1.11±0.1 g/cm3(Predicted)
- Ponto de ebulição: 300.9±27.0 °C(Predicted)
- pka: 9.72±0.20(Predicted)
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-933304-0.25g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 0.25g |
$579.0 | 2024-05-21 | |
Enamine | EN300-933304-0.05g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 0.05g |
$528.0 | 2024-05-21 | |
Enamine | EN300-933304-5.0g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 5.0g |
$1821.0 | 2024-05-21 | |
Enamine | EN300-933304-0.1g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 0.1g |
$553.0 | 2024-05-21 | |
Enamine | EN300-933304-0.5g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 0.5g |
$603.0 | 2024-05-21 | |
Enamine | EN300-933304-2.5g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 2.5g |
$1230.0 | 2024-05-21 | |
Enamine | EN300-933304-1.0g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 1.0g |
$628.0 | 2024-05-21 | |
Enamine | EN300-933304-10.0g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 95% | 10.0g |
$2701.0 | 2024-05-21 | |
Enamine | EN300-933304-10g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 10g |
$2701.0 | 2023-09-01 | ||
Enamine | EN300-933304-5g |
N-[(4-chloro-3-methylphenyl)methyl]cyclobutanamine |
1873470-12-2 | 5g |
$1821.0 | 2023-09-01 |
N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine Literatura Relacionada
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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